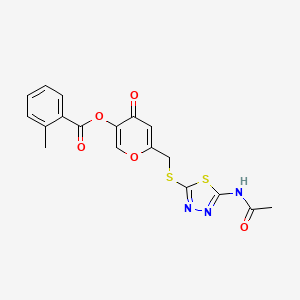

![molecular formula C13H18N2O B2711270 (cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939888-28-5](/img/structure/B2711270.png)

(cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclohexylmethyl)[(Z)-4-pyridinylmethylidene]ammoniumolate, also known as CMZ, is a novel compound that has been used in a variety of scientific research applications. It is a cyclic compound consisting of a six-membered ring of carbon atoms, a methyl group, a pyridinylmethylidene group, and an ammoniumolate group. The compound has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol. CMZ has been used in a variety of research applications, including chemical synthesis, biological research, and drug delivery.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Enhancements

One significant application of this compound is in organic synthesis, where it serves as a crucial intermediate or catalyst. For example, it has been involved in the preparation of new 1,3-diaza-λ5,λ5-diphosphetidines, showcasing its utility in the synthesis of complex organic molecules with potential applications in pharmaceuticals and material science (Donath et al., 1986). Similarly, its derivatives have been used in the concise formal synthesis of alkaloids and substituted 6H-indolo[2,3-b]quinolines, highlighting its versatility in synthesizing biologically active compounds (Sundaram et al., 2004).

Catalytic Applications

In catalysis, this compound has shown efficacy in processes such as the selective oxidation of cyclohexane, where it aids in improving substrate conversion and product selectivity (Sakthivel & Selvam, 2002). Its role in catalysis is further exemplified by its participation in the regioselective synthesis of quinoxalines and pyrido[2,3-b]pyrazines, where it acts as a catalyst to facilitate the cyclocondensation reactions (Lassagne et al., 2015).

Material Science and Nanotechnology

The compound's applications extend into material science, where it has been used in the synthesis of ammonium substituted β-cyclodextrins. These cyclodextrins are crucial for the enantioseparation of anionic analytes, demonstrating the compound's relevance in developing chiral separation materials (Muderawan et al., 2005). Furthermore, in nanotechnology, TiO2 nanoparticles catalyzed synthesis of hexahydro-2-quinolinecarboxylic acids derivatives showcases its utility in enhancing the efficiency and yield of nanoparticle-mediated reactions (Abdolmohammadi, 2012).

Eigenschaften

IUPAC Name |

N-(cyclohexylmethyl)-1-pyridin-4-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-15(10-12-4-2-1-3-5-12)11-13-6-8-14-9-7-13/h6-9,11-12H,1-5,10H2/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHWZIOBBCIDRY-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C[N+](=CC2=CC=NC=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C/[N+](=C/C2=CC=NC=C2)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/no-structure.png)

![N-(adamantan-1-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B2711190.png)

![3-Methylsulfonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2711193.png)

![4-[Benzyl(methyl)amino]oxane-4-carbonitrile](/img/structure/B2711194.png)

![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2711208.png)

![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2711209.png)